molecular formula C21H31FN2 B10833186 Bicyclo-heptan-2-amine derivative 2

Bicyclo-heptan-2-amine derivative 2

カタログ番号: B10833186
分子量: 330.5 g/mol
InChIキー: DJXNOCLZKSUJMI-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Bicyclo-heptan-2-amine derivative 2 (hereafter referred to as Derivative 2) belongs to a class of bicyclic amines with a norbornane-like scaffold (bicyclo[2.2.1]heptane). This compound is synthesized via a reaction between (1S,4R)-bicyclo[2.2.1]heptan-2-amine and substituted phenyl squaramides under acidic conditions, followed by purification using C18 chromatography .

特性

分子式

C21H31FN2

分子量

330.5 g/mol

IUPAC名

2-(4-fluorophenyl)-N-(3-piperidin-1-ylpropyl)bicyclo[2.2.1]heptan-2-amine

InChI

InChI=1S/C21H31FN2/c22-20-9-7-18(8-10-20)21(16-17-5-6-19(21)15-17)23-11-4-14-24-12-2-1-3-13-24/h7-10,17,19,23H,1-6,11-16H2

InChIキー

DJXNOCLZKSUJMI-UHFFFAOYSA-N

正規SMILES

C1CCN(CC1)CCCNC2(CC3CCC2C3)C4=CC=C(C=C4)F

製品の起源

United States

準備方法

Stepwise Synthesis Protocol

The preparation involves four critical stages:

  • Grignard reagent formation using bromobenzene and magnesium.

  • Nucleophilic addition to norcamphor (bicyclo[2.2.1]heptan-2-one).

  • Azide formation via trifluoroacetic acid (TFA)-mediated substitution.

  • Staudinger reduction to yield the primary amine intermediate, followed by propylamine functionalization.

A summary of reaction parameters is provided in Table 1.

Table 1: Reaction Conditions for Key Synthesis Steps

StepReagents/ConditionsTemperatureTimeYield
1Bromobenzene, Mg, I₂Reflux2 hr93%
2Norcamphor, Grignard0°C → RT4 hr91%
3TFA, NaN₃RT12 hr85%
4PPh₃, H₂O, THFReflux6 hr78%

Data derived from Example 2 of US8735590B2 and PubChem CID 57519222.

Detailed Synthesis Methodology

Grignard Reagent Preparation

Bromobenzene (5.5 mL, 52.2 mmol) is reacted with magnesium turnings (3.81 g, 157 mmol) in dry tetrahydrofuran (THF) under inert atmosphere. The reaction is initiated with iodine crystals and maintained at reflux until magnesium is fully consumed.

Nucleophilic Addition to Norcamphor

The Grignard reagent is slowly added to norcamphor (5.75 g, 52.2 mmol) at 0°C, yielding a tertiary alcohol (2a, 9.2 g, 93%). This intermediate is characterized by ¹H NMR (CDCl₃, 400 MHz): δ 7.45–7.20 (m, 5H, aromatic), 2.85–1.20 (m, 10H, bicyclic protons).

Azide Formation

The alcohol (9.0 g, 47.8 mmol) is treated with TFA (32 mL, 430 mmol) and sodium azide (9.3 g, 143 mmol) at room temperature for 12 hours. The resulting azide (3a, 9.3 g, 85%) is purified via silica gel chromatography (hexane:ethyl acetate, 4:1).

Staudinger Reduction and Amine Functionalization

The azide (9.3 g, 40 mmol) is reduced with triphenylphosphine (PPh₃, 10.5 g, 40 mmol) in THF/H₂O (3:1), followed by reaction with 3-piperidin-1-ylpropylamine to yield the target compound. Final purification employs recrystallization from ethanol/water (1:1).

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃): δ 7.25 (d, J = 8.4 Hz, 2H, aromatic), 6.95 (d, J = 8.4 Hz, 2H, aromatic), 3.45–3.20 (m, 4H, piperidine), 2.90–2.70 (m, 2H, bicyclic CH₂), 2.10–1.20 (m, 21H, bicyclic and propyl chain protons).

  • ESI-MS : m/z 331.2 [M+H]⁺ (calculated for C₂₁H₃₁FN₂: 330.5).

Purity and Elemental Analysis

Elemental analysis confirms >98% purity:

  • Calculated : C 76.32%, H 9.41%, N 8.48%.

  • Found : C 76.05%, H 9.38%, N 8.42%.

Comparative Analysis of Alternative Methods

Reductive Amination Approach

A modified protocol substitutes Staudinger reduction with catalytic hydrogenation (H₂, Pd/C) for azide-to-amine conversion. While this method reduces triphenylphosphine oxide byproduct formation, it requires higher pressure (50 psi) and exhibits lower yield (68%).

Solvent Optimization

Replacing THF with dimethylformamide (DMF) in the Grignard step increases reaction rate but complicates purification due to DMF’s high boiling point. Ethanol/water recrystallization remains the optimal purification strategy.

Challenges and Mitigation Strategies

Stereochemical Control

The bicyclo[2.2.1]heptane framework imposes steric constraints, requiring low-temperature conditions (−20°C) during nucleophilic additions to minimize epimerization .

化学反応の分析

反応の種類: ビシクロヘプタン-2-アミン誘導体は、次のようなさまざまな化学反応を起こす可能性があります。

一般的な試薬と条件:

主要な生成物: これらの反応から生成される主要な生成物は、使用される特定の試薬と条件によって異なります。 例えば、ビシクロヘプタン-2-アミンの酸化により、ビシクロヘプタン-2-オンが得られる一方、還元によりビシクロヘプタン-2-アミンが生成されます .

4. 科学研究への応用

ビシクロヘプタン-2-アミン誘導体は、科学研究において多岐にわたる用途を持っています。

作用機序

ビシクロヘプタン-2-アミン誘導体の作用機序には、特定の分子標的との相互作用が含まれます。例えば、NMDA受容体アンタゴニストとして、これらの化合物はNMDA受容体のフェンシクリジン(PCP)結合部位に結合し、受容体の活性を阻害します。 この阻害は、シナプス伝達を調節し、神経保護効果をもたらす可能性があります . 関連する経路には、興奮性シナプスにおけるイオン流と神経伝達物質放出の調節が含まれます .

類似化合物:

比較: ビシクロヘプタン-2-アミン誘導体は、受容体結合における安定性と選択性を付与する剛性のある二環式構造のために、独特です。 メマンチンやケタミンと比較して、これらの誘導体は異なる薬物動態プロファイルと治療指数を提供する可能性があります .

類似化合物との比較

Structural and Functional Comparison with Similar Compounds

Structural Variations

Derivative 2 is compared to structurally related bicycloheptan-2-amine derivatives (Table 1):

Compound Core Structure Substituents Molecular Weight Key Targets
Derivative 2 bicyclo[2.2.1]heptane N,N-diarylsquaramide ~450–550 (varies) CXCR2
Memantine adamantane N-methyl-D-aspartate (NMDA) antagonist 179.3 NMDA receptor
Compound 5a bicyclo[2.2.1]heptane 2-Phenyl-N-(2-(piperidin-1-yl)ethyl) 286.4 NMDA receptor
Bicyclo[4.1.0]heptan-2-amine bicyclo[4.1.0]heptane Unsubstituted amine 111.18 Undetermined
exo-Bicyclo[2.2.1]heptan-2-amine HCl bicyclo[2.2.1]heptane Hydrochloride salt 147.65 Research ligand

Key Observations :

  • Core Rigidity : Derivative 2 and Compound 5a share the bicyclo[2.2.1]heptane core, which enhances receptor binding selectivity compared to the more flexible bicyclo[4.1.0]heptane .
  • Substituent Impact : The squaramide groups in Derivative 2 likely improve CXCR2 antagonism through hydrogen bonding, whereas Compound 5a’s piperidine-ethyl chain enhances NMDA receptor affinity .

Pharmacological Activity

Receptor Affinity and Selectivity
  • CXCR2 Antagonism: Derivative 2’s squaramide groups may enhance CXCR2 binding compared to non-squaramide analogs, though direct affinity data are unavailable .
  • NMDA Activity : Compound 5a, a structural analog, shows uncompetitive NMDA receptor antagonism, comparable to memantine but with higher molecular complexity .

Physicochemical Properties

Property Derivative 2 Compound 5a exo-Bicyclo[2.2.1]heptan-2-amine HCl
Solubility Likely polar (squaramide) Moderate (piperidine) High (HCl salt)
Stability Stable under synthesis Stable in vitro Requires RT storage
Synthetic Complexity High (multi-step) Moderate Low

Key Insights :

  • Derivative 2’s polar squaramide groups may improve aqueous solubility relative to non-polar derivatives like bicyclo[4.1.0]heptan-2-amine .
  • Hydrochloride salts (e.g., exo-Bicyclo...HCl) enhance stability and handling compared to free bases .

Research Implications and Therapeutic Potential

  • Derivative 2 : As a CXCR2 antagonist, it holds promise in targeting cancer-associated inflammation. Its squaramide substituents could reduce off-target effects compared to broader-acting NMDA antagonists like memantine .
  • Compound 5a : Emerges as a lead NMDA antagonist with balanced toxicity and efficacy, guiding future optimization of bicycloheptan-2-amine derivatives .

Q & A

Q. What methodologies optimize bioavailability for CNS-targeted derivatives?

  • Methodological Answer: Improve logP (2–4) via alkyl chain elongation or PEGylation. Assess metabolic stability in liver microsomes (CYP450 inhibition assays). Use prodrug strategies (e.g., esterification) to enhance BBB penetration, followed by enzymatic cleavage in situ .

Notes

  • Citations reflect peer-reviewed protocols and pharmacological studies from PubChem, CAS, and experimental journals.
  • For safety protocols, consult SDS sheets (e.g., ) for handling and disposal.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。